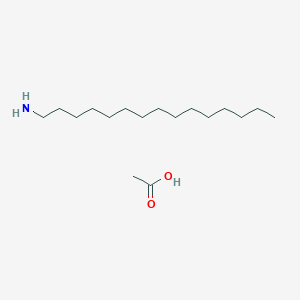
Dotriacontadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dotriacontadiene is a long-chain hydrocarbon with the molecular formula C₃₂H₆₂ It is a type of alkadiene, which means it contains two double bonds within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dotriacontadiene can be synthesized through several methods:
Segmentation Freezing from Full Cut Naphtha: This method involves isolating this compound by freezing and separating it from a mixture of hydrocarbons.
Symmetrical Reaction of Normal Paraffin: This method uses a symmetrical reaction to prepare this compound from normal paraffin.
Reduction of Iodo Laccerane: In this method, iodo laccerane is used as a raw material and undergoes a reduction reaction to produce this compound.
Industrial Production Methods: The industrial production of this compound often involves the purification of distillation residues. Strong oxidizing agents are used to remove unsaturated organic matter and alcohol impurities, followed by adsorption bleaching and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Dotriacontadiene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or ozone.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
Dotriacontadiene has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Biology: Studied for its role in the formation of biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of lubricants, waxes, and other industrial products.
Mécanisme D'action
The mechanism of action of dotriacontadiene involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound interacts with lipid bilayers and proteins within biological membranes.
Pathways Involved: It can influence membrane fluidity and permeability, affecting cellular processes such as signal transduction and transport.
Comparaison Avec Des Composés Similaires
Dotriacontane: A saturated hydrocarbon with the formula C₃₂H₆₆ .
Hexatriacontadiene: Another long-chain alkadiene with a similar structure but different chain length.
Comparison:
Dotriacontadiene vs. Dotriacontane: this compound contains two double bonds, making it more reactive than dotriacontane, which is fully saturated.
This compound vs. Hexatriacontadiene: Both are long-chain alkadienes, but this compound has a shorter carbon chain, affecting its physical and chemical properties.
This compound’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its interactions with biological systems highlight its versatility and potential for future research.
Propriétés
Numéro CAS |
90216-88-9 |
|---|---|
Formule moléculaire |
C32H62 |
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
dotriaconta-1,3-diene |
InChI |
InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-32H2,2H3 |
Clé InChI |
TZYYOWPBOVRYAR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


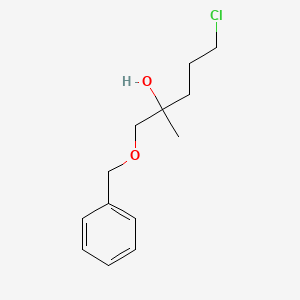
![Bis{3-[tris(pentyloxy)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14364807.png)
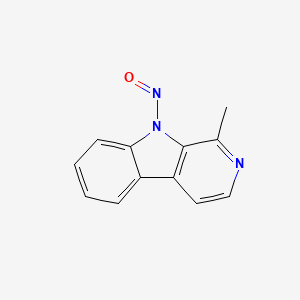
![3-[(5-Bromo-2-hydroxyphenyl)methyl-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14364824.png)
![Diethyl [1-(2,5-dimethoxyphenyl)-1-oxobutan-2-yl]propanedioate](/img/structure/B14364839.png)
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
![3-[2-(5-Methylthiophen-2-yl)ethyl]-5-phenyl-1,3-oxazolidine-2,4-dione](/img/structure/B14364850.png)
![2,4,7,8,9-Pentabromobicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14364851.png)
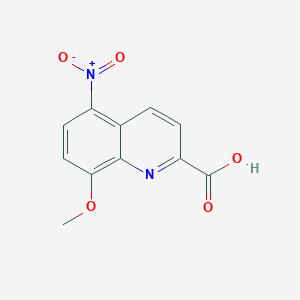
![1,1'-(Propane-1,3-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14364857.png)
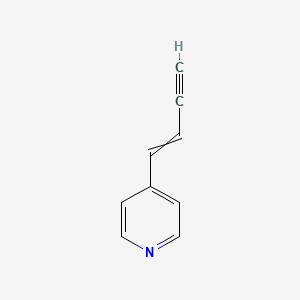
![1,3-Bis[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14364875.png)
